3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile is a compound that features a 1,2,3-triazole ring, a piperidine ring, and a benzonitrile group. The 1,2,3-triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science .
Preparation Methods
This reaction is highly efficient and regioselective, producing 1,2,3-triazoles with high yields . The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Copper-catalyzed cycloaddition to form the 1,2,3-triazole ring.
- Coupling of the triazole with piperidine and benzonitrile groups under appropriate conditions .
Chemical Reactions Analysis
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile can be compared with other triazole-containing compounds, such as:
1,2,3-Triazole: A simple triazole ring without additional functional groups.
4-(1H-1,2,3-triazol-1-yl)benzamide: A triazole compound with a benzamide group, known for its biological activities.
1,2,4-Triazole: A different triazole isomer with distinct chemical properties and applications
Properties
IUPAC Name |
3-[4-(triazol-1-yl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c16-11-12-2-1-3-13(10-12)15(21)19-7-4-14(5-8-19)20-9-6-17-18-20/h1-3,6,9-10,14H,4-5,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISHJFXWOLEXKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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